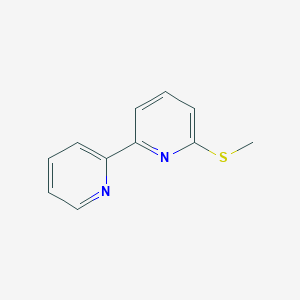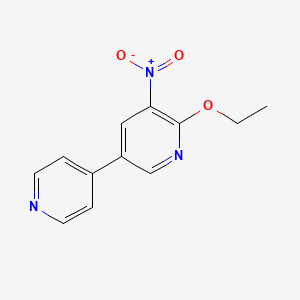
6-Ethoxy-5-nitro-3,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-5-nitro-3,4’-bipyridine is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of ethoxy and nitro groups on the bipyridine scaffold can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-nitro-3,4’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Ethoxy-5-nitro-3,4’-bipyridine, often relies on large-scale coupling reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
6-Ethoxy-5-nitro-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 6-ethoxy-5-amino-3,4’-bipyridine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Ethoxy-5-nitro-3,4’-bipyridine has several applications in scientific research:
作用機序
The mechanism of action of 6-Ethoxy-5-nitro-3,4’-bipyridine depends on its application:
Biological Activity: The compound can interact with specific proteins or enzymes, inhibiting their function and leading to antimicrobial or antiviral effects.
Coordination Chemistry: Acts as a ligand, coordinating with metal centers to form stable complexes that can be used in catalysis or materials science.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the formation of coordination polymers.
6-Methyl-2,2’-bipyridine: Similar in structure but with a methyl group instead of an ethoxy group.
特性
CAS番号 |
62749-39-7 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC名 |
2-ethoxy-3-nitro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12-11(15(16)17)7-10(8-14-12)9-3-5-13-6-4-9/h3-8H,2H2,1H3 |
InChIキー |
WVHXWVYBBTZKSN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=N1)C2=CC=NC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


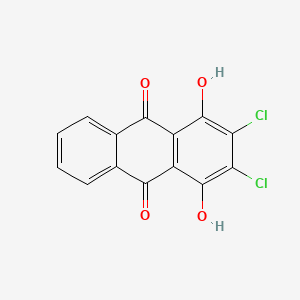
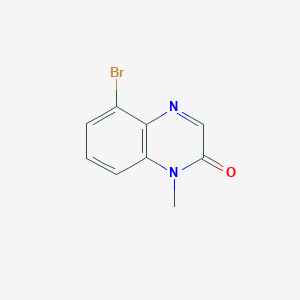
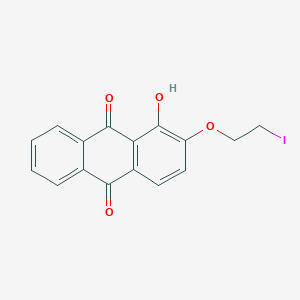


![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
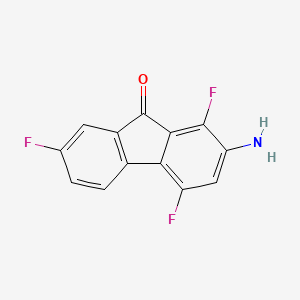
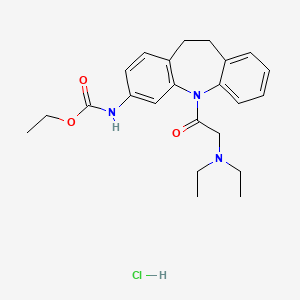
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)

